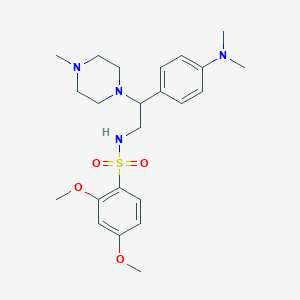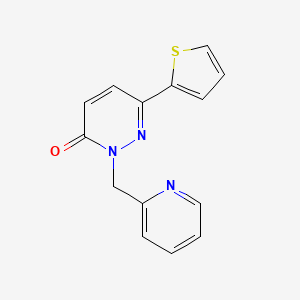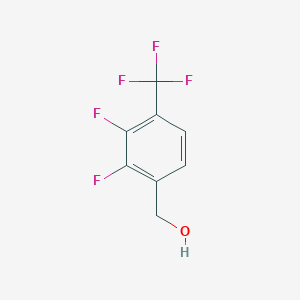
2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is a chemical compound used as a pharmaceutical intermediate . It is also used to predict the NMR spectrum . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is C8H5F5O . The InChI code for the compound is 1S/C8H5F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2,14H,3H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.12 . It is solid in physical form . The storage temperature is ambient .科学的研究の応用
Synthesis and Functionalization Techniques
2-Benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt, is utilized to convert alcohols into benzyl ethers upon warming, demonstrating the utility of specific benzyl alcohols in facilitating benzylation reactions with good to excellent yield (Poon & Dudley, 2006). Similarly, the combination of secondary benzyl alcohol and metal triflate catalyzes secondary benzylation across various nucleophiles, indicating the versatility of benzyl alcohols in the presence of metal triflates for alkylation purposes (Noji et al., 2003).
Metal-Catalyzed Reactions
Metal triflate-catalyzed cationic benzylation and allylation of 1,3-dicarbonyl compounds using 1-phenylethyl cations generated from substituted 1-phenylethanols showcases the catalytic prowess of metal triflates in facilitating high-yield benzylated products (Noji et al., 2007). This highlights a method for incorporating benzyl groups into sensitive molecular frameworks efficiently.
Fluorination Techniques
Recent advancements in the trifluoromethylation of alkenes and alkynes using an inorganic electride as a radical generator underscore the importance of the trifluoromethyl group in altering organic molecule properties. This method is significant for its simplicity, efficiency, and environmental benignity, marking a step forward in hydrotrifluoromethylation techniques (Choi et al., 2014).
Catalyst Development and Application
The development of a copper metallaphotoredox-mediated direct deoxytrifluoromethylation, activating alcohol substrates in situ for C(sp3)-CF3 bond formation, represents a breakthrough in the efficient incorporation of high-value fluorine atoms into drug-like molecules. This method emphasizes the pharmaceutical benefits of the trifluoromethyl group in small-molecule drug candidates (Intermaggio et al., 2022).
Environmental and Green Chemistry
The use of polyfluorinated alcohols for haloperoxidation and electrophilic aromatic chlorination without a metal catalyst presents an environmentally friendly approach to catalysis. This showcases the utility of polyfluorinated alcohols in promoting less reactive arene chlorination and represents a new manifestation of template catalysis (Ben-Daniel et al., 2003).
Safety and Hazards
特性
IUPAC Name |
[2,3-difluoro-4-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHLVDCBIBCSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
238403-50-4 |
Source


|
| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

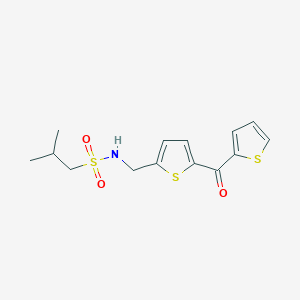

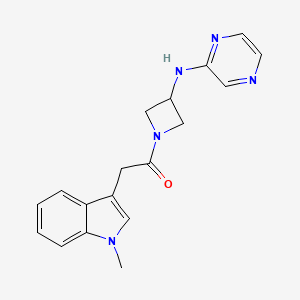
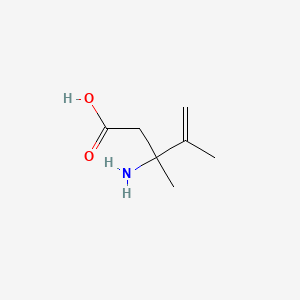
![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)
![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)
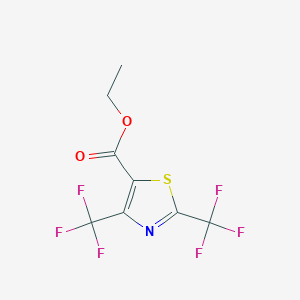
![Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2725091.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2725092.png)
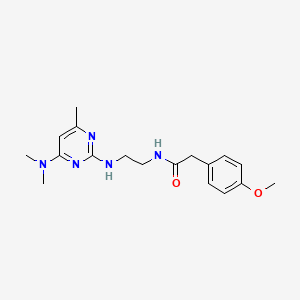
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2725096.png)
